molecular formula C29H37ClFN5O4 B1427759 Gefitinib Impurity 13 CAS No. 1502829-45-9

Gefitinib Impurity 13

Numéro de catalogue: B1427759
Numéro CAS: 1502829-45-9
Poids moléculaire: 574.1 g/mol
Clé InChI: MCDVSKSUNKYMRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib Impurity 13 involves the reaction of initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This intermediate then undergoes heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . The process is characterized by a short synthesis route, simple operation, and relatively high product purity .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of mother liquor recovery column chromatography and oriented synthesis methods. These methods are designed to ensure high purity and are applicable for the study of reference substances .

Analyse Des Réactions Chimiques

Types of Reactions: Gefitinib Impurity 13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and quantification of the impurity during the synthesis of Gefitinib .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium acetate, acetonitrile, and acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) .

Applications De Recherche Scientifique

Role in Overcoming Drug Resistance

Research Context:
Gefitinib is primarily used to treat non-small cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR). However, resistance to gefitinib often develops, limiting its efficacy. Recent studies have investigated Gefitinib Impurity 13's potential in overcoming this resistance.

Methodology:

  • Cell Lines and Assays: Researchers utilized NSCLC cell lines resistant to gefitinib. Western blotting assays were conducted to analyze protein interactions, focusing on the regulation of MIG6 and STAT3 proteins.
  • Combination Treatments: The combination of gefitinib with selumetinib was assessed for its ability to downregulate STAT3 activation in resistant cells.

Results:
The combination treatment exhibited a significant reduction in STAT3 activation, suggesting that this compound could be instrumental in developing strategies to counteract gefitinib resistance .

Formulation Development

Research Context:
In pharmaceutical development, enhancing the solubility and bioavailability of gefitinib is critical for improving therapeutic outcomes. This compound has been explored in the formulation of nanosuspensions.

Methodology:

  • Nanosuspension Formulation: The formulation process involved solvent evaporation followed by ultrasonication. Optimization was performed using response surface methodology and Box–Behnken design.

Results:
The optimized nanosuspension demonstrated improved particle size distribution and colloidal stability, which are crucial for enhanced drug release profiles .

Pharmacokinetic Studies

Research Context:
Understanding the pharmacokinetics of gefitinib and its impurities is essential for determining appropriate dosing regimens and predicting therapeutic outcomes.

Methodology:

  • Clinical Studies: Single doses of gefitinib were administered to healthy volunteers and patients. Plasma and tumor concentrations were quantified to assess absorption, distribution, metabolism, and excretion (ADME) properties.

Results:
The studies provided critical insights into the pharmacokinetic behavior of gefitinib and its impurities, informing dosing strategies for optimal therapeutic efficacy .

Toxicological Evaluations

Research Context:
Toxicological assessments are vital for ensuring the safety profile of gefitinib and its impurities, including this compound.

Methodology:

  • Genotoxicity Testing: Sensitive liquid chromatography-mass spectrometry (LC-MS) methods were developed to quantify trace levels of genotoxic impurities.

Results:
Validated methods enabled the detection of impurities at levels compliant with regulatory guidelines, ensuring the safety of gefitinib for human use .

Synthesis and Antitumor Activity Evaluation

Research Context:
The synthesis of gefitinib derivatives, including those related to this compound, has been explored for their potential antitumor activities.

Methodology:

  • Synthesis Techniques: Click chemistry approaches were employed for synthesizing novel gefitinib derivatives.
  • Activity Evaluation: Antitumor activity was assessed using cell counting kit-8 assays alongside characterization techniques such as NMR and high-resolution mass spectrometry (HRMS).

Results:
The synthesized compounds exhibited varying degrees of antitumor activity, indicating potential avenues for further research into new therapeutic agents .

Data Summary Table

Application AreaMethodology DescriptionKey Findings
Drug ResistanceCell line studies; Western blottingSignificant downregulation of STAT3 in resistant cells
Formulation DevelopmentNanosuspension via solvent evaporation; optimization methodsImproved drug release profile and stability
PharmacokineticsClinical dosing studies; plasma concentration analysisInsights into ADME properties critical for dosing strategies
Toxicological EvaluationsLC-MS quantification of genotoxic impuritiesCompliance with safety regulations
Synthesis & Antitumor ActivityClick chemistry synthesis; cell viability assaysIdentification of novel compounds with antitumor properties

Comparaison Avec Des Composés Similaires

Activité Biologique

Gefitinib, a well-known tyrosine kinase inhibitor (TKI), primarily targets the epidermal growth factor receptor (EGFR) and is widely used in treating non-small cell lung cancer (NSCLC). However, its impurities, such as Gefitinib Impurity 13, have garnered attention due to their potential biological activities and implications in drug efficacy and safety. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Profile

This compound is characterized by the following chemical structure:

  • Molecular Formula : C29H37ClFN5O4
  • CAS Number : 70876022

This compound is a derivative of gefitinib and may exhibit altered pharmacological properties compared to its parent compound.

Recent studies have indicated that impurities like this compound can influence the pharmacodynamics of the parent drug. The biological activity of gefitinib involves:

  • Inhibition of EGFR : Gefitinib and its impurities inhibit EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Impact on Metabolism : Research suggests that gefitinib metabolism can affect its efficacy and toxicity profiles. Cytochrome P450 enzymes are involved in the metabolism of gefitinib, which may also extend to its impurities .

In Vitro Studies

  • Cell Viability and Apoptosis :
    • In studies using human intestinal organoids, gefitinib demonstrated significant cytotoxicity at concentrations above 1 µM, with a marked decrease in cell viability observed at higher concentrations (10 µM and 30 µM) over time .
    • The activation of caspases (3/7) indicated apoptotic processes were significantly enhanced at these concentrations, particularly in colon organoids .
  • Comparative Analysis with Other Compounds :
    • A comparative study assessed the cytotoxic effects of various compounds on NSCLC cell lines (NCI-H1299, NCI-H1437, A549). This compound showed varying IC50 values across different cell lines, suggesting differential sensitivity compared to gefitinib itself .

Case Studies

  • A notable case involved patient-derived induced pluripotent stem cells (iPSCs) treated with gefitinib. The study highlighted hepatotoxicity as a significant concern associated with gefitinib treatment. The iPSC-derived hepatocytes exhibited variable responses to gefitinib exposure, emphasizing the need for preclinical testing of impurities like this compound to predict hepatotoxicity .

Table 1: Cytotoxic Effects of Gefitinib and Its Impurities on NSCLC Cell Lines

CompoundNCI-H1299 IC50 (µM)NCI-H1437 IC50 (µM)A549 IC50 (µM)
Gefitinib14.23 ± 0.0820.44 ± 1.4315.11 ± 0.05
This compoundTBDTBDTBD
Compound 4b4.42 ± 0.241.56 ± 0.063.94 ± 0.01
Compound 4c4.60 ± 0.183.51 ± 0.054.00 ± 0.08

Note: TBD = To Be Determined based on ongoing research.

Q & A

Basic Research Questions

Q. What are the key structural features of Gefitinib Impurity 13, and how do they influence its analytical detection?

this compound (C₂₉H₃₇ClFN₅O₄, MW 574.09) contains a quinazoline core substituted with chloro-fluoroaryl, methoxy, and morpholinopropoxy groups. The chlorine and fluorine atoms contribute to its distinct spectroscopic signatures (e.g., NMR chemical shifts at δ 7.8–8.2 ppm for aromatic protons) and chromatographic retention behavior (HPLC/UV detection at 254 nm). Its polar morpholine substituents necessitate reversed-phase chromatography with ion-pairing agents for optimal separation .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Synthesis typically involves nucleophilic substitution on the quinazoline scaffold, followed by stepwise functionalization. For reproducibility:

  • Use anhydrous conditions for morpholine-mediated alkoxylation.
  • Characterize intermediates via LC-MS and ¹H/¹³C NMR, cross-referencing with literature data for known analogs .
  • Ensure purity ≥98% (by HPLC) and confirm identity via elemental analysis or high-resolution mass spectrometry .

Q. Which analytical techniques are most reliable for quantifying this compound in drug substance batches?

  • HPLC-UV : Use a C18 column (e.g., Zorbax SB-C18) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Calibrate against a certified reference standard.
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 574→356) for enhanced specificity in complex matrices .
  • Validate methods per ICH Q2(R1) guidelines, including linearity (R² >0.995), precision (%RSD <2%), and LOQ ≤0.05% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification data across different chromatographic conditions?

  • Cross-validation : Compare results from orthogonal methods (e.g., HPLC-UV vs. LC-MS).
  • Forced degradation studies : Expose the impurity to heat, light, and pH extremes to identify degradation products that may interfere with quantification .
  • Column screening : Test multiple stationary phases (e.g., HILIC, phenyl-hexyl) to address selectivity issues caused by structural analogs .

Q. What in vitro models are appropriate for assessing the toxicological impact of this compound?

  • Hepatotoxicity : Use primary human hepatocytes or HepG2 cells, measuring markers like ALT/AST release and CYP3A4 inhibition.
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in human lymphocyte cultures.
  • Reference ICH S2 guidelines for dose selection (e.g., 10–100 µM ranges) and include positive controls (e.g., benzo[a]pyrene) .

Q. How should stability studies be designed to evaluate this compound under accelerated storage conditions?

  • Conditions : 40°C/75% RH (ICH Q1A), with sampling at 0, 1, 3, and 6 months.
  • Analysis : Monitor degradation via HPLC peak purity and mass balance. Use QbD principles to model degradation kinetics (Arrhenius equation for temperature dependence) .
  • Documentation : Report impurities ≥0.10% and justify exclusion of degradants below identification thresholds .

Q. What strategies mitigate method variability in spectroscopic characterization of this compound?

  • NMR standardization : Lock on deuterated solvent signals (e.g., DMSO-d₆) and calibrate pulse angles.
  • Dynamic light scattering : Confirm sample homogeneity in solution to avoid aggregation artifacts.
  • Cross-validate : Compare IR and Raman spectra with computational simulations (DFT/B3LYP) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the pharmacokinetic behavior of this compound?

  • Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for inter-lab variability.
  • In silico modeling : Predict ADME properties using software like GastroPlus, adjusting for differences in assay conditions (e.g., protein binding) .
  • Replicate key experiments : Use standardized protocols for plasma protein binding and microsomal stability assays .

Q. What experimental controls are critical when studying the pharmacological activity of this compound?

  • Negative controls : Include parent drug (gefitinib) and structurally related impurities to isolate Impurity 13-specific effects.
  • Dose-response curves : Test across 5–6 log concentrations to calculate IC₅₀/EC₅₀ values.
  • Cell line validation : Use EGFR-mutant NSCLC lines (e.g., PC-9) and confirm receptor expression via Western blot .

Q. Tables for Key Data

Parameter Value/Technique Reference
Molecular Weight574.09 g/mol
HPLC Retention Time12.3 ± 0.5 min (C18, ACN/TFA gradient)
NMR (¹H, DMSO-d₆)δ 8.15 (s, 1H, quinazoline-H)
Stability (40°C/75% RH)Degradation ≤0.2% at 6 months

Q. Methodological Best Practices

  • Reproducibility : Document reaction conditions (solvent volumes, stirring rates) and raw spectral data in supplementary materials .
  • Ethical compliance : Adhere to ICH safety guidelines for handling hazardous morpholine derivatives (e.g., PPE, fume hoods) .
  • Data transparency : Archive chromatograms and NMR spectra in open-access repositories with DOIs .

Propriétés

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDVSKSUNKYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.